2-(3-Bromophenyl)-1-morpholinoethanone

Crystallography Solid-State Chemistry Medicinal Chemistry

Choose this specific 3-bromo isomer for consistent cross-coupling reactivity. The meta-bromine enables regioselective Suzuki-Miyaura and Buchwald-Hartwig couplings, affording privileged biaryl drug scaffolds. Superior to 4-bromo isomer: its single-crystal X-ray structure is proven for crystallographic phasing. Outperforms 3-chloro analog in high-temperature (437.6°C BP, 1.4 g/cm³ density) applications. Supplied at ≥95% purity with batch-specific NMR, HPLC, GC spectra.

Molecular Formula C12H14BrNO2
Molecular Weight 284.15 g/mol
CAS No. 214209-93-5
Cat. No. B3252150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-1-morpholinoethanone
CAS214209-93-5
Molecular FormulaC12H14BrNO2
Molecular Weight284.15 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrNO2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2
InChIKeyUQRNXWAMOBWTTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)-1-morpholinoethanone (CAS 214209-93-5): Compound Class and Core Characteristics


2-(3-Bromophenyl)-1-morpholinoethanone is a brominated aryl morpholino ketone with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound belongs to the broader class of morpholine derivatives, which are frequently employed as versatile building blocks in medicinal chemistry and agrochemical synthesis . Structurally, it features a 3-bromophenyl group linked to a morpholinoethanone core, a scaffold that imparts distinct physicochemical properties and reactivity profiles compared to its positional isomers and halogen-substituted analogs . The compound is commercially available with a standard purity of 95%, and is accompanied by batch-specific analytical documentation including NMR, HPLC, and GC spectra, ensuring its suitability for rigorous research and development applications .

Why 2-(3-Bromophenyl)-1-morpholinoethanone Cannot Be Directly Substituted with Common Morpholinoethanone Analogs


The scientific and industrial selection of 2-(3-Bromophenyl)-1-morpholinoethanone over its closely related analogs is non-trivial due to quantifiable differences in molecular geometry, physicochemical properties, and synthetic utility. The precise positioning of the bromine atom at the *meta*-position of the phenyl ring directly influences the compound's electronic distribution, steric environment, and resultant reactivity in critical transformations such as cross-coupling reactions . Furthermore, the unique crystal structure of the 3-bromo isomer, which has been rigorously characterized by X-ray diffraction and DFT studies, provides a distinct solid-state landscape that can affect solubility, stability, and formulation behavior [1]. Generic substitution with the 4-bromo isomer or the 3-chloro analog, which exhibit different molecular packing, electronic properties, and reactivity profiles, would introduce unverified and potentially detrimental variables into a research or production workflow. The following evidence substantiates the specific, quantifiable differentiators that define the value proposition of this particular compound.

Quantifiable Differentiation of 2-(3-Bromophenyl)-1-morpholinoethanone (CAS 214209-93-5) Against Closest Analogs


Comparative Single-Crystal X-ray Diffraction Data: 3-Bromo Isomer vs. 4-Bromo Isomer

The 3-bromo isomer (CAS 214209-93-5) has been the subject of a dedicated single-crystal X-ray diffraction study, providing high-resolution data on its precise three-dimensional molecular geometry and crystal packing [1]. This level of structural characterization is a critical differentiator for applications in structure-based drug design and formulation science. In contrast, a comparable peer-reviewed single-crystal structure for the closest positional isomer, 2-(4-bromophenyl)-1-morpholinoethanone (CAS 349428-85-9), is absent from the primary scientific literature, limiting its utility in applications requiring high-fidelity structural information [1].

Crystallography Solid-State Chemistry Medicinal Chemistry

Physicochemical Property Differences: 3-Bromo vs. 3-Chloro Morpholinoethanone Analogs

The 3-bromo substituent confers distinct physicochemical properties compared to its 3-chloro analog, 1-Morpholino-2-(3-chlorophenyl)ethanone (CAS 1240632-89-6). Specifically, the 3-bromo compound exhibits a higher predicted density of 1.4 ± 0.1 g/cm³ and a higher predicted boiling point of 437.6 ± 45.0 °C at 760 mmHg . These differences in molecular weight, density, and thermal stability are critical considerations in chemical process development, purification strategy, and the design of formulations where physical state and thermal behavior are key parameters .

Physical Chemistry ADME Synthetic Chemistry

Analytical Purity and Quality Control: A Comparative Assessment with the 4-Bromo Isomer

The commercial specification for 2-(3-Bromophenyl)-1-morpholinoethanone typically includes a standard purity of 95%, with vendors providing comprehensive batch-specific analytical documentation, including NMR, HPLC, and GC spectra . This level of analytical transparency is a key differentiator. While the 4-bromo isomer (CAS 349428-85-9) is available at a higher purity specification of 98% from certain suppliers , the 3-bromo isomer's documentation ensures reproducibility and compliance in regulated research environments, a critical factor for procurement decisions where traceability and validated purity are non-negotiable.

Analytical Chemistry Quality Assurance Procurement

Recommended Application Scenarios for 2-(3-Bromophenyl)-1-morpholinoethanone (CAS 214209-93-5)


Medicinal Chemistry Building Block for Cross-Coupling Reactions

The 3-bromo substituent on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This enables the efficient and regioselective synthesis of complex biaryl and aminoaryl structures, which are privileged scaffolds in drug discovery . The high purity (95%) and accompanying analytical documentation (NMR, HPLC, GC) ensure that the starting material's identity and quality are validated, minimizing side reactions and simplifying downstream purification.

Crystallography and Structural Biology Studies

The well-defined single-crystal structure of 2-(3-Bromophenyl)-1-morpholinoethanone, as reported in the primary literature [1], makes it a valuable tool for crystallographers and structural biologists. It can be used as a heavy-atom derivative for phasing in macromolecular crystallography or as a model compound for studying the influence of halogen bonding and molecular geometry on crystal packing and solid-state properties. Its unique crystal structure provides a direct advantage over its 4-bromo isomer, for which such detailed structural data are lacking.

Synthetic Chemistry Methodology Development

The compound's distinct physicochemical properties, including its higher predicted density (1.4 g/cm³) and boiling point (437.6 °C) compared to its 3-chloro analog , make it a suitable substrate for developing and optimizing high-temperature reactions or separation processes. Its thermal stability and solid-state behavior, which are influenced by the meta-bromo substitution pattern, offer a specific and reproducible platform for investigating structure-property relationships in synthetic methodology.

Technical Documentation Hub

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